molecular formula C6H9ClN4 B1457066 6-chloro-4-N-ethylpyridazine-3,4-diamine CAS No. 1025509-63-0

6-chloro-4-N-ethylpyridazine-3,4-diamine

Cat. No. B1457066
M. Wt: 172.61 g/mol
InChI Key: ZEIRVHRQRVEACA-UHFFFAOYSA-N
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Description

6-chloro-4-N-ethylpyridazine-3,4-diamine is a chemical compound with the CAS Number: 1025509-63-0 . It has a molecular weight of 172.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-N~4~-ethyl-3,4-pyridazinediamine . The InChI code for this compound is 1S/C6H9ClN4/c1-2-9-4-3-5 (7)10-11-6 (4)8/h3H,2H2,1H3, (H2,8,11) (H,9,10) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 172.62 .

Scientific Research Applications

Environmental Impact and Soil Interaction

6-chloro-4-N-ethylpyridazine-3,4-diamine, as a part of soil-applied herbicides like atrazine, has been studied for its dissipation kinetics in soil. Research conducted across various sites with different climatic and pedological characteristics provides insights into its environmental behavior. It's found that adsorption and desorption of such compounds conform to the Freundlich description, and the dissipation kinetics can be approximately described using a first-order law under certain conditions (Baer & Calvet, 1999).

Applications in Supramolecular Chemistry

The reaction of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines with certain compounds under microwave irradiation has led to the development of new bistriazines. These compounds have shown potential in supramolecular chemistry due to their ability to form hydrogen bonds and complex with metals, with promising applications in creating extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Microbial Transformation and Dechlorination

Studies on Rhodococcus corallinus NRRL B-15444 have demonstrated its capability to transform substituted s-triazines through microbial hydrolase activity. This process involves the dechlorination of triazine compounds, highlighting the potential use of specific microbes in environmental remediation of herbicide-contaminated sites (Mulbry, 1994).

Groundwater Contamination and Regulation Impact

Research on pesticide use regulation in California has shown its impact on groundwater contamination levels of atrazine and its derivatives. The study indicates a decrease in groundwater contamination over time, reflecting the effectiveness of regulatory measures on environmental protection (Troiano et al., 2013).

Photocatalytic Degradation

Investigations into the photocatalytic degradation of atrazine using TiO2 have revealed that while atrazine gets destroyed in both suspended and supported systems, complete mineralization is challenging due to the formation of stable by-products like cyanuric acid. This research contributes to understanding the mechanisms of photocatalytic degradation in water treatment processes (Parra et al., 2004).

Safety And Hazards

The safety data sheet for this compound suggests that it causes serious eye irritation . It is also harmful if inhaled . Prolonged or repeated exposure may cause damage to organs .

properties

IUPAC Name

6-chloro-4-N-ethylpyridazine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-2-9-4-3-5(7)10-11-6(4)8/h3H,2H2,1H3,(H2,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIRVHRQRVEACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-N-ethylpyridazine-3,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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